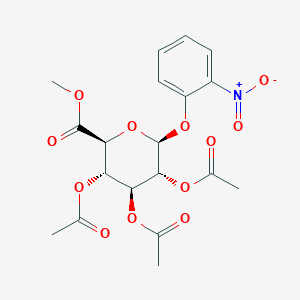

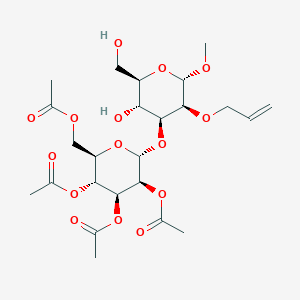

2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

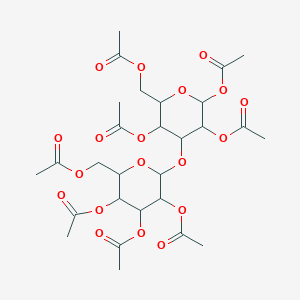

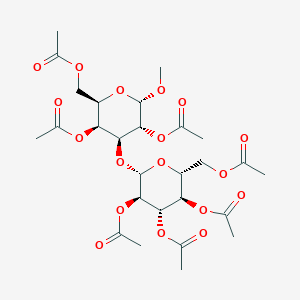

2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester is a chemical compound that is widely used in scientific research. It is a derivative of glucuronic acid and is commonly used as a substrate for the detection of glucuronidase activity in biological samples.

Wissenschaftliche Forschungsanwendungen

Application in Drug Metabolism Studies

Scientific Field

Biomedical Research - Pharmacokinetics

Application Summary

This compound is pivotal in the exploration of drug reactions and metabolism pathways. It’s used to understand how drugs are metabolized in the body, which is crucial for drug development and safety assessments.

Methods of Application

Researchers typically use this compound as a substrate in assays to measure enzyme activity related to drug metabolism. The compound is introduced to a biological system, and its breakdown products are analyzed using techniques like mass spectrometry or high-performance liquid chromatography (HPLC).

Results Summary

Studies have shown that the compound can provide insights into the pharmacokinetics of drugs, including absorption, distribution, metabolism, and excretion (ADME) profiles. Quantitative data from these studies help in predicting human drug metabolism from in vitro models .

Application in Enzyme Activity Assays

Scientific Field

Biochemistry - Enzymology

Application Summary

The compound serves as a substrate for enzymes like glycosidases, which are involved in breaking down sugars. It’s used to study enzyme kinetics and to screen for enzyme inhibitors.

Methods of Application

In enzyme assays, the compound is mixed with a solution containing the enzyme of interest. The reaction is monitored over time, and the rate of product formation is used to calculate enzyme activity.

Results Summary

The assays yield kinetic parameters such as Vmax (maximum rate) and Km (Michaelis constant), which are essential for understanding enzyme behavior and for identifying potential enzyme inhibitors .

Application in Prodrug Research

Scientific Field

Pharmaceutical Sciences - Drug Development

Application Summary

This compound is often used in the research of prodrugs, which are inactive compounds that are metabolized into active drugs within the body.

Methods of Application

The compound is used in the synthesis of potential prodrugs. Its metabolic conversion into active forms is studied in vitro using liver microsomes or in vivo in animal models.

Results Summary

Research outcomes include the identification of new prodrugs with improved therapeutic profiles, such as better bioavailability or reduced side effects .

Application in Disease Model Studies

Scientific Field

Pathology - Disease Mechanisms

Application Summary

It’s used to model diseases related to enzyme deficiencies, particularly those affecting glycosidase enzymes, to understand disease mechanisms and to develop treatments.

Methods of Application

The compound is used to induce conditions in cell cultures or animal models that mimic enzyme deficiency diseases. Researchers observe the biological effects and test potential therapeutic interventions.

Results Summary

Studies have led to a better understanding of diseases like lysosomal storage disorders and have contributed to the development of enzyme replacement therapies .

Application in Glycosylation Research

Scientific Field

Molecular Biology - Glycobiology

Application Summary

The compound is instrumental in studying glycosylation processes, which involve the attachment of sugars to proteins and lipids, a critical post-translational modification.

Methods of Application

Researchers use the compound to investigate the specificity and mechanism of glycosyltransferases, the enzymes that catalyze glycosylation.

Results Summary

Findings from these studies have implications for understanding cell signaling, protein folding, and immune responses, as well as for the development of glyco-engineered drugs .

Application in Analytical Chemistry

Scientific Field

Analytical Chemistry - Chromatography

Application Summary

This compound is used as a standard in chromatographic methods to help identify and quantify similar compounds in complex biological samples.

Methods of Application

The compound is run through chromatographic systems alongside samples. Its retention time and spectral properties serve as references for compound identification.

Results Summary

The use of this compound as a standard has improved the accuracy and reliability of analytical methods, leading to more precise measurements of biological analytes .

These applications highlight the versatility and importance of 2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester in scientific research, contributing to advancements in various fields of study.

Application in Biomedical Research

Scientific Field

Biomedical Research - Drug Development

Application Summary

This compound is crucial for exploring drug reactions, pharmacokinetics, and pharmacodynamics related to drug metabolism pathways. It’s particularly significant in the development of drugs targeting various ailments.

Methods of Application

The compound’s role in drug development is multifaceted. It may be used as a marker in pharmacokinetic studies or as a substrate in biochemical assays to understand drug interactions and metabolic pathways.

Results Summary

The application of this compound in biomedical research has led to advancements in understanding how drugs interact within biological systems, aiding in the creation of more effective and safer pharmaceuticals .

Application in Synthesis of Glycosides

Scientific Field

Organic Chemistry - Synthesis

Application Summary

The compound is used in the synthesis of glycosides of glucuronic, galacturonic, and mannuronic acids. These glycosides have various biological activities and are important in the synthesis of prodrugs and oligosaccharides.

Methods of Application

Synthesis involves activating the anomeric carbon of uronic acids to form O-glycosidic bonds. This process is challenging due to the electron-withdrawing C-5 carboxylic group, requiring specific methodologies for successful glycosidation.

Results Summary

The synthesis of these glycosides is key to creating biologically active compounds that play a role in metabolism and are found in natural products like glycosaminoglycans, pectins, and carrageenans .

Application in Pharmaceutical Research

Scientific Field

Pharmaceutical Sciences - Disease Research

Application Summary

This compound is used in the research of diseases and conditions, often functioning as a prodrug. It’s vital in researching various drug-resistant cancers and inflammatory disorders.

Methods of Application

In disease research, the compound is used to study its conversion into active drugs within the body, particularly focusing on conditions that are challenging to treat with conventional medications.

Results Summary

The research has contributed to the development of new therapeutic strategies for treating complex diseases, including various forms of cancer and chronic inflammatory conditions .

Application in Drug Synthesis for Oncological, Diabetic, and Neurogenic Ailments

Scientific Field

Medicinal Chemistry - Drug Synthesis

Application Summary

The compound’s versatility is showcased in its use for synthesizing drugs for oncological, diabetic, and neurogenic diseases. It’s an enabling component for creating compounds that address these serious health issues.

Methods of Application

The compound is incorporated into synthetic pathways to produce drugs with specific actions against cancer cells, diabetes-related complications, or neurological disorders.

Results Summary

The use of this compound in drug synthesis has led to the creation of novel medications that offer hope for patients suffering from these debilitating conditions .

Eigenschaften

IUPAC Name |

methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(2-nitrophenoxy)oxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO12/c1-9(21)28-14-15(29-10(2)22)17(30-11(3)23)19(32-16(14)18(24)27-4)31-13-8-6-5-7-12(13)20(25)26/h5-8,14-17,19H,1-4H3/t14-,15-,16-,17+,19+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTOASCJVNQFYNH-YTGMWSOZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC=CC=C2[N+](=O)[O-])C(=O)OC)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=CC=CC=C2[N+](=O)[O-])C(=O)OC)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,4Ar,6S,7R,8S,8aS)-8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate](/img/structure/B1139922.png)

![7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-7-[5-O-[(1,1-dimethylethyl)dimethylsilyl]-2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-](/img/structure/B1139925.png)

![(4aR,6R,7R,8R,8aS)-6-Methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1139938.png)